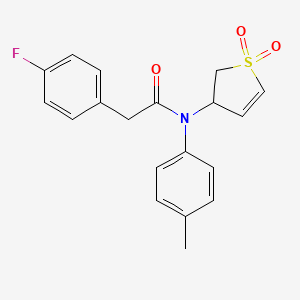

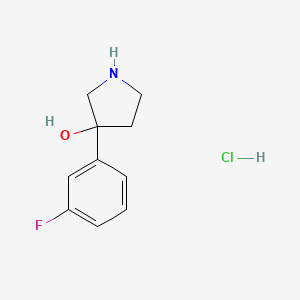

![molecular formula C13H23NO3 B2399702 Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 1645410-37-2](/img/structure/B2399702.png)

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular carbamate has a tert-butyl group attached to the nitrogen atom and a bicyclic heptanyl group attached to the carbamate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group (NHCOO), a tert-butyl group (C(CH3)3), and a bicyclic heptanyl group. The exact 3D structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to form alcohols and isocyanic acid. They can also react with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, carbamates typically have moderate polarity due to the presence of the carbamate group .Scientific Research Applications

1. Enantioselective Synthesis

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is integral to ensuring the correct relative substitution in the synthesis process, making it an important intermediate in this field of chemical research (Ober et al., 2004).

2. Insecticide Analogue Synthesis

This compound has been used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. It serves as a starting point for the synthesis of these analogues, which are developed through a series of steps, including cocyclization with specific reagents (Brackmann et al., 2005).

3. Scalable Synthesis Route Development

The compound has also been used to develop an efficient, scalable route for synthesizing enantiomerically pure derivatives. This approach, starting from commercially available chiral lactone, includes key steps like epimerization/hydrolysis to avoid complex purification processes (Maton et al., 2010).

4. Organic Synthesis Building Blocks

This compound and its derivatives have been highlighted for their utility as building blocks in organic synthesis. Specifically, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to the tert-butyl carbamates, have been identified as valuable in forming N-(Boc)hydroxylamines, a crucial component in various synthetic pathways (Guinchard et al., 2005).

5. Piperidine Derivative Synthesis

The compound is utilized in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are important in medicinal chemistry and drug development. This involves intramolecular nucleophilic opening of specific rings in the compound under controlled conditions (Moskalenko & Boev, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h8-11,15H,4-7H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHBHTHANVXQHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCC(C2)C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

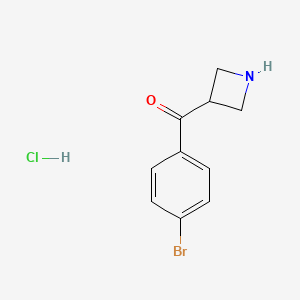

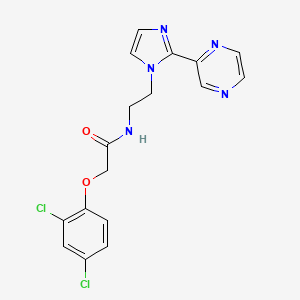

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)

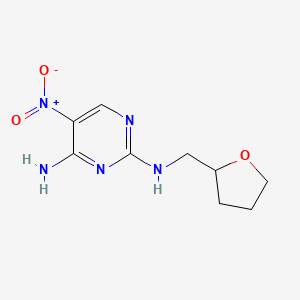

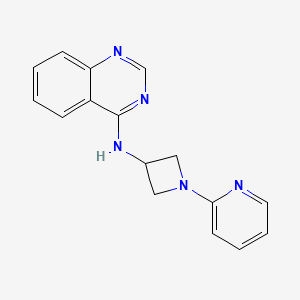

![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)

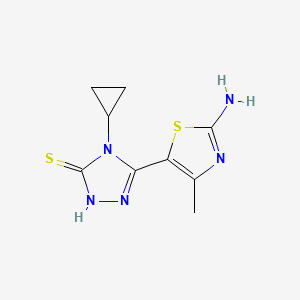

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)

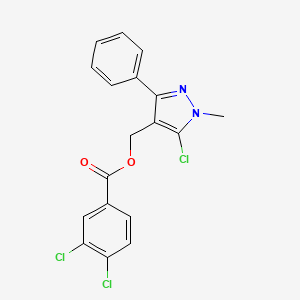

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)